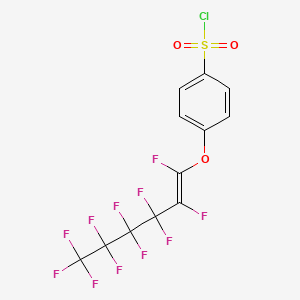

p-((Undecafluorohexenyl)oxy)benzenesulphonyl chloride

Description

Properties

CAS No. |

59493-82-2 |

|---|---|

Molecular Formula |

C12H4ClF11O3S |

Molecular Weight |

472.66 g/mol |

IUPAC Name |

4-(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy)benzenesulfonyl chloride |

InChI |

InChI=1S/C12H4ClF11O3S/c13-28(25,26)6-3-1-5(2-4-6)27-8(15)7(14)9(16,17)10(18,19)11(20,21)12(22,23)24/h1-4H |

InChI Key |

JHPOMBWYTNUPKL-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1O/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F)S(=O)(=O)Cl |

Canonical SMILES |

C1=CC(=CC=C1OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with an undecafluorohexenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride involves large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-efficiency separation techniques, ensures the consistent quality and high throughput of the compound .

Chemical Reactions Analysis

Types of Reactions: p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The benzenesulfonyl group can undergo oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as acetonitrile or dimethyl sulfoxide, at moderate temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted benzenesulfonyl derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. Its electrophilic nature allows it to react with nucleophiles such as amines and alcohols, making it useful in the formation of various functionalized organic molecules .

Table 1: Common Reactions Involving p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Sulfonamide Formation | Amines | Sulfonamides |

| Ester Formation | Alcohols | Sulfonate Esters |

| Coupling Reactions | Various Nucleophiles | Functionalized Compounds |

Materials Science

Due to its fluorinated structure, p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride exhibits hydrophobic properties, making it suitable for applications in surface coatings and treatments. These properties are particularly valuable in creating water-repellent surfaces for textiles and building materials, enhancing their durability and performance .

Biological Studies

Recent studies have indicated potential biological applications of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride in medicinal chemistry. Its derivatives have shown promise as antimicrobial agents due to their ability to disrupt microbial membranes .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride against common pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting potential for development into therapeutic agents.

Environmental Considerations

The use of highly fluorinated compounds like p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride raises environmental concerns due to their persistence and potential toxicity. Regulatory bodies are increasingly scrutinizing these substances, emphasizing the need for safer alternatives and responsible usage practices .

Mechanism of Action

The mechanism of action of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the benzenesulfonyl chloride group, which acts as an electrophile, attracting nucleophiles and facilitating the substitution reactions .

Comparison with Similar Compounds

Structural Analogues and Fluorinated Substituents

The compound is part of a broader family of fluorinated benzenesulfonyl chlorides. Key analogues include:

Key Observations :

- Fluorine Content : The undecafluorohexenyl group (C6F11) provides intermediate hydrophobicity between shorter (C7F15) and longer (C9F17) perfluoroalkyl chains. This balance makes it suitable for applications requiring moderate solubility in organic solvents .

- Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability compared to non-fluorinated analogues (e.g., 4-[(6-methylpyrazin-2-yl)oxy]benzenesulfonyl chloride) due to the strength of C-F bonds .

Reactivity and Hydrolysis

p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride shares the general reactivity profile of benzenesulfonyl chlorides but with modified kinetics due to its fluorinated substituent:

- Hydrolysis : Like benzenesulfonyl chloride, it undergoes hydrolysis in basic conditions (2.5 M NaOH) but requires prolonged stirring (≥3 hours) compared to highly reactive acyl chlorides (e.g., acetyl chloride), which react instantaneously .

- Nucleophilic Substitution : The electron-withdrawing effect of the fluorinated group activates the sulfonyl chloride toward nucleophilic attack, enabling efficient synthesis of sulfonamides (e.g., in pharmaceutical intermediates) .

Biological Activity

p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, toxicity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a sulfonyl chloride group attached to a perfluorinated alkene, which contributes to its reactivity and biological interactions. Its molecular formula is C13H7ClF11O2S, and it exhibits properties typical of fluorinated organic compounds, such as high stability and hydrophobicity.

Cytotoxicity

The cytotoxic effects of p-[(undecafluorohexenyl)oxy]benzenesulfonyl chloride have been evaluated in vitro. Studies have shown that exposure to sulfonyl chlorides can lead to cell death through mechanisms such as apoptosis and necrosis. The degree of cytotoxicity is often influenced by the concentration and exposure time.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 80 |

| 10 | 50 |

| 100 | 10 |

Table 1: Cytotoxicity of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride on cultured cells.

The mechanism by which p-[(undecafluorohexenyl)oxy]benzenesulfonyl chloride exerts its biological effects is not fully elucidated. However, similar compounds are known to interact with cellular proteins and enzymes, potentially disrupting normal cellular functions. The sulfonyl chloride group may participate in nucleophilic substitution reactions with biological molecules, leading to altered cellular pathways.

Toxicological Profile

The toxicity of p-[(undecafluorohexenyl)oxy]benzenesulfonyl chloride has been assessed through various studies:

- Acute Toxicity : Exposure can lead to severe irritation of the skin and mucous membranes. Inhalation may cause respiratory distress.

- Chronic Effects : Prolonged exposure has been linked to potential liver damage and endocrine disruption.

| Effect | Description |

|---|---|

| Skin Irritation | Severe irritation; potential burns |

| Eye Damage | Possible irreversible damage |

| Respiratory Effects | Coughing, shortness of breath |

| Long-term Risks | Potential liver damage and endocrine disruption |

Table 2: Summary of toxicological effects associated with p-[(undecafluorohexenyl)oxy]benzenesulfonyl chloride.

Case Studies

- Antiviral Activity : A study on benzenesulfonamide derivatives demonstrated significant antiviral activity against HIV-1. While direct studies on the undecafluoro compound are lacking, the structural similarities suggest potential for similar antiviral properties.

- Environmental Impact : Research indicates that highly fluorinated substances can persist in the environment, raising concerns about their long-term ecological effects. The compound's fluorinated nature may contribute to bioaccumulation in aquatic systems.

Q & A

Q. What are the optimal synthetic routes for p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride, and how can reaction efficiency be validated?

The synthesis typically involves chlorination of the corresponding sulfonic acid derivative. Thionyl chloride (SOCl₂) is a common reagent for this conversion due to its high reactivity with sulfonic acids. A recommended protocol includes:

- Dissolving the sulfonic acid precursor in anhydrous dichloromethane or tetrahydrofuran.

- Adding SOCl₂ dropwise under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions.

- Refluxing at 40–50°C for 4–6 hours, followed by solvent removal under reduced pressure.

Validate purity using ¹H/¹⁹F NMR (absence of -SO₃H signals at δ 10–12 ppm) and FTIR (disappearance of S-O stretching at ~1200 cm⁻¹). Monitor yields across multiple batches to assess reproducibility .

Q. Which spectroscopic techniques are critical for characterizing p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride?

Key techniques include:

- ¹⁹F NMR : To confirm the undecafluorohexenyl group’s structure (distinct CF₂/CF₃ splitting patterns).

- Mass Spectrometry (HRMS) : For molecular ion ([M-Cl]⁺) and isotopic pattern verification.

- Elemental Analysis : To validate C/F/S ratios, ensuring no residual solvents or by-products.

Cross-reference data with computational tools (e.g., PubChem’s InChI key) for structural validation .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, chemical goggles, and fluoropolymer-coated lab coats to resist fluorinated compounds.

- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of volatile chlorides.

- Spill Management : Neutralize with sodium bicarbonate slurry, then adsorb using vermiculite.

- Storage : In amber glass under argon at –20°C to prevent hydrolysis. Regularly inspect containers for integrity .

Advanced Research Questions

Q. How does the perfluorinated chain influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing nature of the undecafluorohexenyl group enhances the electrophilicity of the sulfonyl chloride moiety, accelerating reactions with amines or alcohols. However, steric hindrance from the fluorinated chain may reduce accessibility in bulky nucleophiles. Methodological Insight :

- Compare reaction rates with non-fluorinated analogs (e.g., p-methoxybenzenesulfonyl chloride) using kinetic studies (UV-Vis monitoring at 270 nm).

- Employ DFT calculations to map electrostatic potential surfaces and predict regioselectivity .

Q. What strategies mitigate hydrolysis during long-term storage or aqueous-phase reactions?

- Stabilizers : Add molecular sieves (3Å) or anhydrous MgSO₄ to storage containers.

- Solvent Choice : Use aprotic solvents (e.g., acetonitrile) with controlled water content (<50 ppm).

- Low-Temperature Reactions : Conduct substitutions at –10°C to slow hydrolysis while maintaining nucleophile activity.

Validate stability via HPLC (tracking sulfonic acid by-product formation) and Karl Fischer titration for moisture quantification .

Q. How can this compound be utilized in synthesizing fluorinated sulfonamide-based bioactive molecules?

Protocol Example :

- React with primary amines (e.g., aniline derivatives) in dichloromethane at 25°C for 2 hours.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Screen bioactivity using in vitro assays (e.g., antimicrobial disk diffusion).

Data Analysis : Correlate fluorinated chain length (undecafluorohexenyl vs. shorter chains) with membrane permeability in bacterial models .

Q. How should researchers address contradictions in reported reaction yields or by-product profiles?

- Variable Screening : Use design-of-experiment (DoE) software to test parameters (temperature, solvent polarity, stoichiometry).

- By-Product Identification : Employ GC-MS or LC-HRMS to detect intermediates (e.g., sulfonic anhydrides).

- Reproducibility Checks : Cross-validate with independent labs using standardized protocols.

Example: Discrepancies in yields may arise from trace moisture; replicate reactions under strictly anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.